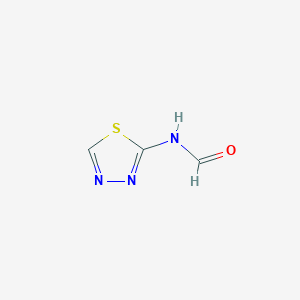![molecular formula C12H15FO B13567551 1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13567551.png)
1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety, with a 4-fluoro-2-methylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of 4-fluoro-2-methylbenzyl chloride with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH4 (Lithium aluminium hydride) can be employed.
Substitution: Nucleophiles like NaOH (Sodium hydroxide) or NH3 (Ammonia) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethanone.
Reduction: Formation of 1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethane.
Substitution: Formation of derivatives with different substituents replacing the fluoro group.
Aplicaciones Científicas De Investigación
1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its reactivity and binding affinity. The fluoro substituent can enhance the compound’s stability and influence its electronic properties, contributing to its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[1-(4-Fluorophenyl)cyclopropyl]ethanone
- 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one
- 1-(4-Fluorophenyl)-2-phenyl-ethanone
Uniqueness
1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol is unique due to the presence of both a cyclopropyl group and a fluoro substituent, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H15FO |
|---|---|
Peso molecular |
194.24 g/mol |
Nombre IUPAC |
1-[1-(4-fluoro-2-methylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C12H15FO/c1-8-7-10(13)3-4-11(8)12(5-6-12)9(2)14/h3-4,7,9,14H,5-6H2,1-2H3 |
Clave InChI |
KHTCQZHNLXZYGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)C2(CC2)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


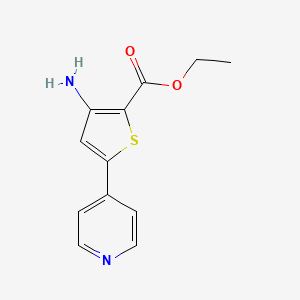

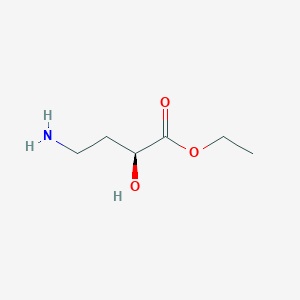
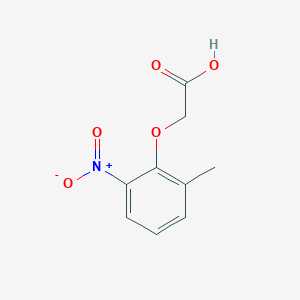

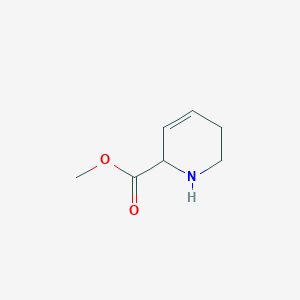
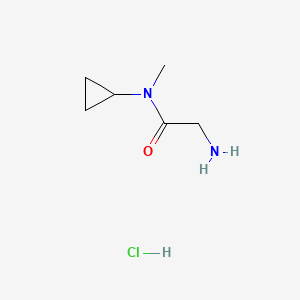
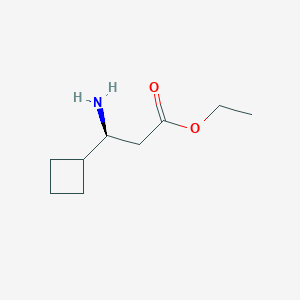
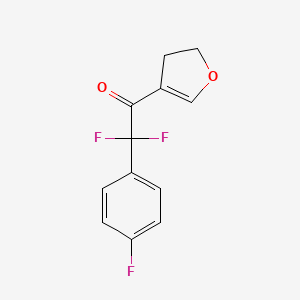
![4-(5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13567529.png)


